Lanthanum(III) nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique utilizes lanthanum nitrate hexahydrate as an internal standard for accurate quantification of elements in complex samples.

- Atomic Absorption Spectroscopy (AAS): Lanthanum nitrate hexahydrate serves as a matrix modifier for specific elements in AAS, improving their detection limits and reducing interferences from other elements in the sample.

- Flame Emission Spectrometry (FES): Similar to AAS, lanthanum nitrate hexahydrate acts as a matrix modifier in FES, enhancing the sensitivity and accuracy of specific element determinations.

Lanthanide Chemistry Research

Lanthanum nitrate hexahydrate finds application in fundamental research on lanthanides (rare earth elements) due to its ease of handling and well-defined properties. Researchers utilize it for:

- Synthesis of Lanthanide Complexes: Lanthanum nitrate hexahydrate serves as a starting material for synthesizing various lanthanide complexes with diverse ligands. These complexes are studied for their unique properties, including luminescence, magnetism, and catalytic activity.

- Spectroscopic Studies: Lanthanum nitrate hexahydrate is employed in studies using various spectroscopic techniques like X-ray diffraction and nuclear magnetic resonance (NMR) to understand the structural and electronic properties of lanthanide ions.

Material Science Applications

Lanthanum nitrate hexahydrate contributes to the development of advanced materials through:

- Preparation of Lanthanum-Based Materials: It acts as a precursor for synthesizing various lanthanum-containing materials, such as thin films, nanoparticles, and ceramics. These materials possess valuable properties like high conductivity, luminescence, and catalytic activity, making them crucial for diverse applications in electronics, energy storage, and catalysis.

- Doping of Other Materials: Lanthanum ions from lanthanum nitrate hexahydrate can be incorporated (doped) into other materials to tailor their properties. This doping strategy leads to materials with enhanced functionalities, such as improved strength, luminescence efficiency, or catalytic activity.

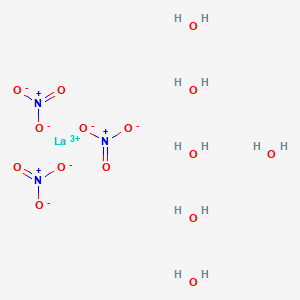

Lanthanum(III) nitrate hexahydrate is a white crystalline solid with the chemical formula and a molecular weight of approximately 433.02 g/mol. This compound is known for its strong oxidizing properties and is highly soluble in water, making it deliquescent in humid conditions . It is primarily used in various chemical syntheses and catalysis due to its unique properties.

Lanthanum nitrate hexahydrate is considered a mild irritant and can cause eye damage upon contact. It is also an oxidizing agent and can intensify fire. Safety precautions include wearing gloves, eye protection, and working in a well-ventilated area.

Several methods are employed for synthesizing lanthanum(III) nitrate hexahydrate:

- Direct Reaction: The most common method involves the reaction of lanthanum oxide or lanthanum carbonate with nitric acid, leading to the formation of lanthanum(III) nitrate. The hexahydrate form can be obtained by crystallization from aqueous solutions.

- Catalytic Processes: Lanthanum(III) nitrate hexahydrate is also synthesized as a byproduct in various catalytic reactions where lanthanum salts are used as catalysts .

Lanthanum(III) nitrate hexahydrate has numerous applications across different fields:

- Catalyst in Organic Synthesis: It is widely used as a catalyst for synthesizing various organic compounds, including α-aminonitriles and benzothiazoles .

- Material Science: This compound is utilized in the electrochemical synthesis of materials such as LaMnO3 thin films, which are important for applications in solid oxide fuel cells and other electronic devices .

- Research

Interaction studies involving lanthanum(III) nitrate hexahydrate have shown that it can react violently with reducing agents and strong acids. Additionally, it may interact unfavorably with organic substances, necessitating careful handling and storage protocols to mitigate risks associated with these reactions .

Lanthanum(III) nitrate hexahydrate shares similarities with several other compounds containing lanthanum or related rare earth elements. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lanthanum(III) chloride | LaCl3 · xH2O | Soluble in water; used in similar catalytic processes. |

| Gadolinium(III) nitrate | Gd(NO3)3 · xH2O | Similar oxidizing properties; used in medical imaging. |

| Cerium(IV) nitrate | Ce(NO3)4 · xH2O | Strong oxidizer; often used in catalysis but less soluble than lanthanum(III) nitrate. |

| Neodymium(III) sulfate | Nd2(SO4)3 · xH2O | Used in magnetic applications; less reactive than lanthanum(III) nitrate. |

Lanthanum(III) nitrate hexahydrate stands out due to its strong oxidizing properties combined with high solubility, making it particularly useful for catalytic applications in organic synthesis compared to other similar compounds. Its ability to form double salts also distinguishes it from many other lanthanide compounds .

Reaction with Lanthanum Oxide

The most common industrial approach to synthesizing lanthanum(III) nitrate hexahydrate involves the direct reaction between lanthanum oxide (La₂O₃) and nitric acid (HNO₃). This straightforward process follows the chemical equation:

$$ \text{La}2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{La}(\text{NO}3)3 + 3\text{H}2\text{O} $$

This reaction represents the fundamental route for commercial production of lanthanum nitrate, with the hexahydrate form obtained through subsequent crystallization processes. The reaction typically requires a slight excess (approximately 20%) of nitric acid beyond the stoichiometric value to ensure complete conversion.

Alternative Precursor Materials

While lanthanum oxide serves as the primary starting material, other lanthanum compounds can also function as effective precursors:

Lanthanum Hydroxide Route:

$$ \text{La}(\text{OH})3 + 3\text{HNO}3 \rightarrow \text{La}(\text{NO}3)3 + 3\text{H}_2\text{O} $$

Lanthanum Carbonate Route:

$$ \text{La}2(\text{CO}3)3 + 6\text{HNO}3 \rightarrow 2\text{La}(\text{NO}3)3 + 3\text{CO}2 + 3\text{H}2\text{O} $$

These alternative routes provide flexibility depending on the availability of raw materials and specific requirements for the final product. The appropriate choice of precursor often depends on the desired purity level and scale of production.

Stoichiometric Considerations

The stoichiometry must be carefully controlled during synthesis to maximize yield and ensure product quality. Research indicates that for complete conversion of lanthanum oxide to lanthanum nitrate, the nitric acid concentration and reaction temperature must be optimized. Typically, a nitric acid concentration of 20-23% proves optimal for efficient conversion while minimizing side reactions.

Crystallographic Characterization

The crystal structure of lanthanum(III) nitrate hexahydrate derivatives has been resolved through single-crystal X-ray diffraction. A notable example is the double nitrate hydrate [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, which crystallizes in the hexagonal space group R [1] [2]. In this structure, the La³⁺ ion resides on a threefold axis, coordinated by twelve oxygen atoms from six bidentate nitrate groups, forming a slightly distorted icosahedron (Fig. 1). The La–O bond distances range from 2.6339 (8) to 2.7012 (8) Å, consistent with neutron diffraction data for analogous lanthanum-magnesium double salts [1]. The [Ni(H₂O)₆]²⁺ octahedra exhibit two crystallographically distinct sites: one with C3 symmetry (Ni1) and another with higher symmetry (Ni2), linked via hydrogen-bonding networks involving lattice water molecules [1] [2].

The crystalline framework comprises alternating layers of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra, stabilized by interlayer van der Waals forces [1]. This interpenetrating honeycomb lattice highlights the role of hydrogen bonding in maintaining structural integrity, with O–H···O distances between 2.8149 (13) and 2.9626 (13) Å [2]. The synthesis of such compounds typically involves dissolving lanthanum(III) and nickel(II) oxides in concentrated nitric acid, followed by slow evaporation to yield hexagonal plate-like crystals [1] [3].

Coordination Isomerism in Solution

In aqueous and organic phases, lanthanum(III) nitrate exhibits dynamic coordination isomerism. Solvent extraction studies using quaternary ammonium and phosphonium nitrate extractants reveal that La³⁺ forms an anionic [La(NO₃)₅]²⁻ complex in the organic phase, charge-balanced by two extractant cations [4]. This pentanitrato species persists across the lanthanide series, with stability enhanced by the lanthanide contraction effect [4] [5]. Competing coordination pathways exist: in 1,10-phenanthroline-2,9-dicarboxamide systems, La³⁺ forms both neutral [LLa(NO₃)₃] complexes and ion pairs such as {[LLa(NO₃)₂(H₂O)]⁺(NO₃⁻)} [5].

The equilibrium between these species depends on nitrate concentration, water activity, and the donor strength of the extractant. For instance, in Aliquat 336 nitrate, the [La(NO₃)₅]²⁻ complex dominates, with no evidence of hydrate isomers [4]. Conversely, in wet ionic liquids, water molecules compete with nitrate for coordination sites, leading to mixed aqua-nitrato species [6]. These findings underscore the sensitivity of La³⁺ coordination geometry to solvent environment and counterion interactions.

Theoretical Models of Lanthanide-Nitrate Interactions

Density functional theory (DFT) calculations and electrostatic models provide insight into La³⁺-nitrate bonding. The ionic radius of La³⁺ (1.032 Å) permits coordination numbers up to 12 in solid-state structures, but solution-phase complexes typically adopt lower coordination numbers (8–10) due to steric and solvation effects [4] [5]. The electrostatic potential of La³⁺ drives preferential nitrate binding over water, with binding energies correlating with charge density [6].

The lanthanide contraction effect systematically increases the stability of nitrate complexes from La³⁺ to Lu³⁺, as smaller ions exhibit stronger electrostatic interactions with nitrate ligands [4] [5]. Molecular dynamics simulations of [La(NO₃)₅]²⁻ in ionic liquids predict a distorted square antiprismatic geometry, stabilized by hydrogen bonding between nitrate oxygens and cationic extractants [6]. These models align with experimental EXAFS data, which show La–O bond lengths of 2.54–2.62 Å in the organic phase [4].

Structural Dynamics in Ionic Liquid Systems

The coordination chemistry of La³⁺ nitrate shifts dramatically in ionic liquid (IL) media. In dry trihexyl(tetradecyl)phosphonium nitrate, La³⁺ forms [La(NO₃)₆]³⁻ complexes analogous to crystalline states [6]. However, in water-saturated ILs, hydrolysis competes with nitrate coordination, yielding [La(NO₃)₅(H₂O)]²⁻ and [La(NO₃)₄(H₂O)₂]⁻ species [6]. This hydration-driven isomerization reduces extraction efficiency but enables selective separation of lanthanides via subtle differences in hydration energies [6].

High-resolution luminescence spectroscopy of Eu³⁺-doped analogs reveals that ILs suppress non-radiative decay pathways, enhancing the lifetime of ⁵D₀→⁷F₂ transitions by 20–30% compared to aqueous solutions [4]. This phenomenon, attributed to the rigid coordination shell imposed by IL cations, demonstrates the tunability of lanthanide photophysics through solvent design [4] [6].

The thermal decomposition of lanthanum(III) nitrate hexahydrate follows a complex multi-stage mechanism that involves both dehydration and chemical transformation processes. The decomposition process consists of four distinct stages, each characterized by specific temperature ranges and mass loss patterns [1] [2].

The first stage occurs between 60-76°C, where the compound undergoes initial dehydration with a mass loss of 2.06% (calculated 2.08%). This stage involves the removal of three moles of loosely bound water molecules, initiating the hydrolysis process [1]. The compound melts in its own crystallization water at approximately 54°C, forming a clear yellow liquid that begins to evolve gas bubbles [1].

The second stage represents the most significant decomposition phase, occurring between 76-389°C with a mass loss of 24.1% (calculated 24.95%). During this stage, the internal coordination shell of lanthanum nitrate undergoes hydrolytic destruction, releasing 15 moles of water and 6 moles of nitric acid [1]. The process involves the formation of intermediate clusters containing oxygen-lanthanum-hydroxyl groups, with hexanuclear structures [La₆(μ₆-O)(μ₃-OH)₈] being the most probable intermediate compounds [1].

The third stage occurs between 389-504°C, characterized by a mass loss of 30.0% (calculated 24.94%). At this temperature range, the liquid solidifies completely at approximately 385°C, and nitric acid formation ceases. Instead, the decomposition involves the release of 12 moles of nitrogen dioxide and 6 moles of oxygen through the disproportionation mechanism: N₂O₅ → 2NO₂ + O and HNO₃ → NO₂ + 0.5H₂O + 0.25O₂ [1].

The final stage extends from 504-800°C with a mass loss of 10.2% (calculated 9.94%), involving the elimination of 15 moles of interstitial water, ultimately yielding hexagonal lanthanum oxide (La₂O₃) as the final product [1].

Intermediate Phases and Byproduct Formation

The thermal decomposition of lanthanum(III) nitrate hexahydrate involves the formation of several intermediate phases, each with distinct structural characteristics and chemical compositions. The decomposition pathway does not follow a simple stepwise dehydration mechanism but rather involves complex condensation processes characteristic of trivalent cation chemistry [1].

The initial intermediate phase forms during the melting process at 54-76°C, where the disruption of the coordination sphere leads to hydrolysis initiation. No traces of lower hydrates were detected during this stage, contrary to previous assumptions of sequential water molecule elimination [1]. The crystalline structure of the original compound consists of a lanthanum(III) cation with coordination number 11, three bidentate nitrate anions, and five water molecules at distances of 2.527, 2.554, 2.560, 2.585, and 2.668 Å, with one lattice water molecule at 7.350 Å [1].

The most significant intermediate phase involves the formation of hexanuclear clusters with the composition La₆(μ₆-O)(μ₃-OH)₈(H₂O)₁₂(NO₃)₆₂·xH₂O, where six lanthanum atoms are connected via oxygen bridges in crown cycles of irregular geometry [1]. These clusters are characterized by oxygen-lanthanum-hydroxyl bridging groups and represent a condensation product similar to those observed in other rare earth nitrates [1].

The oxynitrate intermediate phase (LaONO₃) forms at higher temperatures (389-504°C), where amorphous oxynitrates develop in the solid phase. These compounds exhibit resistance to crystallization due to the polar and non-covalent nature of lanthanide-oxygen bonds, making them prone to deformation [1]. The formation of these intermediates involves the release of nitrogen pentoxide from neighboring nitrogen dioxide groups, creating intramolecular bridges.

Volatile byproducts released during decomposition include nitric acid (identified by characteristic absorption bands at 892, 1319, 1508, 1596, 1631, and 1716 cm⁻¹), nitric acid azeotrope (68% HNO₃ - 32% H₂O with boiling point 120°C), nitrogen dioxide (bands at 1597 and 1630 cm⁻¹), water vapor, and oxygen [1]. The infrared spectral analysis confirms the complete cessation of nitric acid release before 390°C, with subsequent nitrogen dioxide evolution continuing through higher temperatures [1].

Kinetic and Thermodynamic Analysis

The kinetic analysis of lanthanum(III) nitrate hexahydrate decomposition reveals complex reaction mechanisms that depend on temperature, atmospheric conditions, and structural factors. The activation energy for the decomposition of anhydrous lanthanum nitrate to oxynitrate is 226.8 kJ/mol, with a pre-exponential factor (ln A) of 35.5 min⁻¹ [3] [4]. The rate data fits the contracting area model over the conversion range 0.02-0.98, expressed as 1 - (1 - α)^(1/2) = kt [3] [4].

The decomposition enthalpy for lanthanum nitrate is 123.4 kJ/mol, which is higher than other lanthanide nitrates such as praseodymium (102.6 kJ/mol) and neodymium (109.6 kJ/mol) [3] [4]. This trend correlates with the ionic radius of the lanthanide cations, where decreasing ionic size leads to greater polarization of the nitrate ion and increased thermal instability [3] [4].

The kinetic mechanism involves multiple parallel and consecutive reactions, particularly evident in the second and third decomposition stages. The second stage follows first-order kinetics with respect to the hydrolysis process, while the third stage exhibits more complex kinetics due to the simultaneous occurrence of nitrogen dioxide formation and oxygen evolution [1]. The activation energy values decrease across the lanthanide series, with europium nitrate showing an activation energy of 119.6 kJ/mol despite having the smallest ionic radius [3] [4].

Temperature-dependent studies reveal that the decomposition process is influenced by heating rate, with higher heating rates shifting decomposition temperatures to higher values. The differential scanning calorimetry analysis shows multiple endothermic effects, with the main decomposition peak splitting into minima at 413°C and 448°C, reflecting the two-step disproportionation of nitric acid [1].

Influence of Environmental Conditions (O₂, H₂O)

Environmental conditions significantly influence the thermal decomposition pathways and kinetics of lanthanum(III) nitrate hexahydrate. The presence of oxygen, water vapor, and different atmospheric compositions alter both the decomposition temperatures and the nature of intermediate products formed during the process.

In inert atmospheres (nitrogen), the decomposition follows the standard pathway: La(NO₃)₃ → LaONO₃ → La₃O₄NO₃ → La₂O₃, with decomposition onset at 375°C for lanthanum nitrate [5] [6]. Under these conditions, the oxynitrate intermediate LaONO₃ formation begins at approximately 415°C and overlaps with the main nitrate decomposition [3] [4].

In oxidizing atmospheres (air), the decomposition behavior remains similar to inert conditions above 350°C, but oxygen participation becomes significant at lower temperatures. The presence of oxygen facilitates the oxidation of decomposition products and can influence the stoichiometry of intermediate phases [7]. Air atmosphere promotes the formation of more stable oxynitrate intermediates and can shift the decomposition pathway toward higher oxide formation temperatures [5] [6].

Reducing atmospheres, particularly hydrogen-containing environments, significantly lower the decomposition temperatures by approximately 20K for all decomposition steps [5] [6]. The hydrogen atmosphere facilitates reduction through spillover effects, where hydrogen molecules undergo heterolytic dissociation on the metal surface, creating reactive hydrogen species that interact with nitrate groups [8]. This process reduces the activation energy barriers and promotes more efficient decomposition pathways.

Water vapor content in the atmosphere affects the dehydration kinetics and can influence the stability of hydrated intermediate phases. High humidity conditions may retard the initial dehydration steps, while dry conditions accelerate water removal. The presence of water vapor also affects the equilibrium between hydrolysis and condensation reactions during cluster formation [1].

The oxygen partial pressure influences the final decomposition products, with higher oxygen pressures favoring complete oxidation to La₂O₃, while lower oxygen pressures may lead to the formation of mixed-valence compounds or incomplete oxidation products [9]. The decomposition mechanism under different oxygen pressures demonstrates the sensitivity of rare earth nitrates to atmospheric composition, particularly in the temperature range where oxynitrate intermediates are stable [9].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H272 (97.96%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant